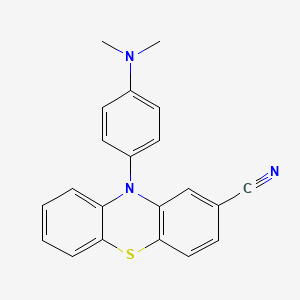
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a phenothiazine core, and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Dimethylamino Group: The phenothiazine core is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to introduce the dimethylamino group.
Addition of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as cyanogen bromide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Wissenschaftliche Forschungsanwendungen
10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-(4-(Dimethylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenothiazine core can intercalate into biological membranes or DNA. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound with similar core structure but lacking the dimethylamino and carbonitrile groups.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Eigenschaften
Molekularformel |
C21H17N3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
10-[4-(dimethylamino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H17N3S/c1-23(2)16-8-10-17(11-9-16)24-18-5-3-4-6-20(18)25-21-12-7-15(14-22)13-19(21)24/h3-13H,1-2H3 |
InChI-Schlüssel |
HGUKZYAQDNAEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















